Cas no 1855646-12-6 ({2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine)

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine structure
1855646-12-6 structure
商品名:{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
CAS番号:1855646-12-6
MF:C11H21NO
メガワット:183.290543317795
CID:5697767
PubChem ID:131107810

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
    • 1855646-12-6
    • EN300-1143879
    • (2-Ethoxy-2-bicyclo[2.2.2]octanyl)methanamine
    • Bicyclo[2.2.2]octane-2-methanamine, 2-ethoxy-
    • インチ: 1S/C11H21NO/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h9-10H,2-8,12H2,1H3
    • InChIKey: ZCZXSWUJSVKRPG-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1(CN)CC2CCC1CC2

計算された属性

  • せいみつぶんしりょう: 183.162314293g/mol
  • どういたいしつりょう: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 0.99±0.1 g/cm3(Predicted)
  • ふってん: 256.4±13.0 °C(Predicted)
  • 酸性度係数(pKa): 10.20±0.29(Predicted)

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143879-2.5g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1143879-1g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
1g
$770.0 2023-10-26
Enamine
EN300-1143879-10g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1143879-5.0g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6
5g
$3355.0 2023-05-27
Enamine
EN300-1143879-0.5g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1143879-1.0g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6
1g
$1157.0 2023-05-27
Enamine
EN300-1143879-0.05g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1143879-0.1g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1143879-5g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1143879-0.25g
{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine
1855646-12-6 95%
0.25g
$708.0 2023-10-26

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine 関連文献

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanamineに関する追加情報

Recent Advances in the Study of {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine (CAS: 1855646-12-6) in Chemical Biology and Pharmaceutical Research

The compound {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine (CAS: 1855646-12-6) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. Its unique bicyclic structure and functional groups make it an attractive candidate for drug discovery and development. This research brief aims to provide an overview of the latest studies involving this compound, highlighting its potential applications, mechanisms of action, and recent synthetic advancements.

Recent studies have demonstrated that {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine exhibits significant bioactivity in modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry revealed its potential as a selective inhibitor of certain neurotransmitter receptors, suggesting applications in neurological disorders. The compound's rigid bicyclic framework appears to contribute to its high binding affinity and specificity, making it a valuable tool for probing receptor-ligand interactions.

In synthetic chemistry, novel routes for the preparation of {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine have been developed, as reported in a recent Organic Letters publication. These improved synthetic methods offer higher yields and better stereochemical control, facilitating further pharmacological evaluation. The CAS number 1855646-12-6 has become increasingly cited in patent applications, particularly in claims related to CNS-active compounds and novel therapeutic agents.

Structural-activity relationship (SAR) studies have provided insights into how modifications to the ethoxy group and amine functionality affect the compound's biological properties. Computational modeling suggests that the bicyclo[2.2.2]octane core provides optimal spatial orientation for interacting with biological targets while maintaining metabolic stability. These findings were presented at the 2023 American Chemical Society national meeting.

Current research directions include exploring the compound's potential in drug delivery systems, where its structural features may enhance blood-brain barrier penetration. Preliminary in vivo studies have shown promising pharmacokinetic profiles, with good oral bioavailability and favorable tissue distribution patterns. However, further toxicological evaluation is needed before clinical translation can be considered.

The growing interest in {2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine (1855646-12-6) reflects the pharmaceutical industry's continued search for novel scaffolds with improved drug-like properties. As research progresses, this compound may serve as a valuable lead structure for developing treatments for CNS disorders, pain management, and other therapeutic areas where rigid, lipophilic amines show promise.

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